1-乙基-3-甲基咪唑鎓双(五氟乙磺酰)酰亚胺

描述

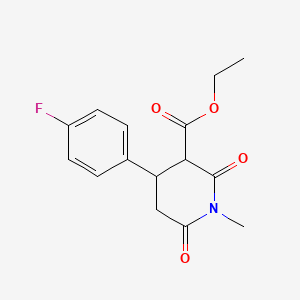

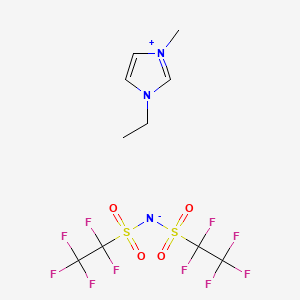

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is an ionic liquid that is extremely hydrophobic, has improved thermal stability, and shows no reactivity towards water or air .

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide has been analyzed using density functional theory (DFT). The study provided a detailed analysis of molecular interactions and conformational states .Chemical Reactions Analysis

The chemical reactions involving 1-ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide have been studied. The research provided a microscopic insight, both structural and electronic, into the multifold interactions occurring in this ionic liquid .Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide exhibits both a relatively low viscosity, a high conductivity, a high ionicity, and Li-ion transference number. All these properties make it a good candidate for use as an electrolyte in lithium-ion batteries . It also has a melting point of less than -1 °C .科学研究应用

锂离子电池电解质

1-乙基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺 (EMI-TFSI) 是一种离子液体,因其在锂离子电池中的应用而受到广泛研究。它以其高扩散系数和在较宽温度范围内工作的性能而闻名。这使得 EMI-TFSI 成为提高锂离子电池性能和安全性的有希望的候选者 (Sundari 等,2022)。

超级电容器应用

EMI-TFSI 也正在探索用于超级电容器,特别是在大温度范围应用中。它在从 -70 °C 到 80 °C 的宽温度范围内保持稳定的电化学性能的能力值得注意。EMI-TFSI 优异的热性能和高分解温度使其具有开发高性能超级电容器的潜力 (Newell 等,2018)。

分离过程的溶剂

研究表明,EMI-TFSI 可以作为分离共沸混合物的有效溶剂。例如,它在从庚烷中提取乙醇中的用途展示了离子液体在工业分离过程中的潜力。该研究重点介绍了其在选择性和溶质分布比方面的能力 (Seoane 等,2012)。

物理性质分析

研究 EMI-TFSI 的物理性质,例如密度、声速和粘度,对于了解其在不同应用中的行为至关重要。例如,对其与乙醇的二元混合物进行的研究提供了对其过剩性质及其与其他化合物相互作用的见解 (Salinas 等,2015)。

CO₂ 的还原和吸收

EMI-TFSI 在 CO₂ 还原领域显示出前景。它可以调节 CO₂ 的电化学还原,促进某些产物的形成。该特性在碳捕获技术和环境应用中具有潜在的用途 (Sun 等,2014)。

基于离子液体的储能设备

EMI-TFSI 已被合成用于储能设备,显示出有希望的导电性和电化学稳定性。这表明它作为锂离子电池中的高性能电解质的潜力 (Karuppasamy 等,2020)。

作用机制

Target of Action

The primary target of 1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide, also known as bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium, is the ion transport properties of micro-porous zinc-ion conducting poly (vinyl chloride) /poly (ethyl methacrylate) blend-based polymer electrolytes .

Mode of Action

This compound interacts with its targets by enhancing the number of free zinc ions, leading to an enrichment of ionic conductivity . The compound forms a doubly ionic H-bond between [EMI] + and [TFSI] − ion pair conformers . Charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .

Biochemical Pathways

The compound affects the ion transport properties of the polymer electrolytes, leading to an increase in ionic conductivity . This is achieved through the formation of multiple H-bond type interactions .

Result of Action

The result of the compound’s action is an increase in the ionic conductivity of the polymer electrolytes . This is due to the enhancement of the number of free zinc ions .

Action Environment

The compound is extremely hydrophobic and shows no reactivity to air or water . It is thermally stable to nearly 400 °C , indicating that it can function effectively in a wide range of environmental conditions. The densities and viscosities of the ionic liquids decrease with increasing temperature and alkyl chain length .

安全和危害

未来方向

The future directions for 1-ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide are promising. It is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . Its great thermal stability and low flammability give it an advantage over classical organic solvents .

属性

IUPAC Name |

bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C4F10NO4S2/c1-3-8-5-4-7(2)6-8;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDHVXIPIDQEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F10N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583641 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylimidazolium bis(pentafluoroethylsulfonyl)imide | |

CAS RN |

216299-76-2 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216299-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium bis(pentafluoroethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)